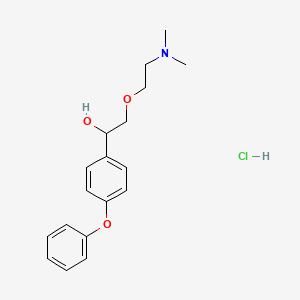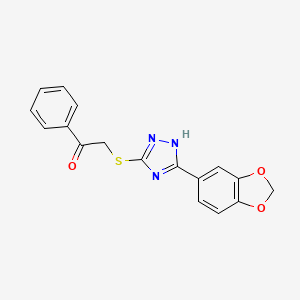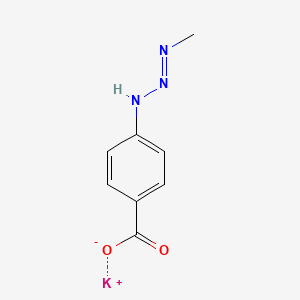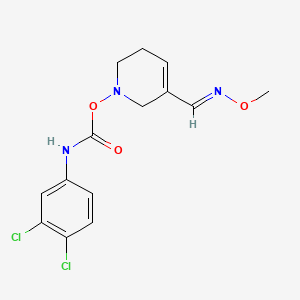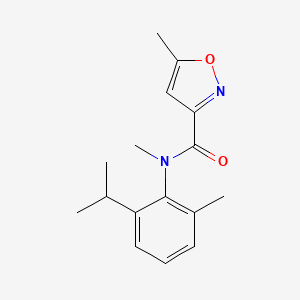
3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-Dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-3-isoxazolecarboxamid ist eine Verbindung, die zur Isoxazol-Familie gehört, einer Klasse von fünfgliedrigen heterocyclischen Verbindungen, die ein Sauerstoff- und ein Stickstoffatom an benachbarten Positionen enthalten. Isoxazole sind bekannt für ihre breite Palette an biologischen Aktivitäten und ihrem therapeutischen Potenzial
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von N,5-Dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-3-isoxazolecarboxamid beinhaltet typischerweise die Cycloadditionsreaktion von Nitriloxiden mit Olefinen oder anderen geeigneten Substraten. Eine gängige Methode ist die [2+3]-Cycloadditionsreaktion, die regioselektiv ist und zur Bildung des gewünschten Isoxazol-Derivats führt . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren wie Kupfer (I) oder Ruthenium (II), obwohl auch metallfreie Syntheserouten untersucht werden, um die Kosten und Umweltbelastung zu senken .
Industrielle Produktionsverfahren
Die industrielle Produktion von Isoxazol-Derivaten, einschließlich N,5-Dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-3-isoxazolecarboxamid, verwendet oft skalierbare Syntheserouten, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Verfahren können kontinuierliche Strömungsreaktoren und optimierte Reaktionsbedingungen umfassen, um eine effiziente Produktion zu erreichen. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. lösungsmittelfreie Reaktionen und recycelbare Katalysatoren, wird ebenfalls untersucht, um den Prozess nachhaltiger zu gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,5-Dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-3-isoxazolecarboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Amine oder andere reduzierte Derivate ergeben.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen am Isoxazolring einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Methanol oder Ethanol und Katalysatoren, um die Reaktionen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Amine produzieren kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu einer vielfältigen Auswahl an Derivaten führt .
Wissenschaftliche Forschungsanwendungen
N,5-Dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-3-isoxazolecarboxamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Industrie: Bei der Produktion von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,5-Dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-3-isoxazolecarboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So könnte seine entzündungshemmende Wirkung auf die Hemmung von Cyclooxygenase-Enzymen zurückzuführen sein, während seine anticancerogenen Eigenschaften die Induktion von Apoptose in Krebszellen beinhalten könnten .
Wissenschaftliche Forschungsanwendungen
3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Dimethyl-N-phenyl-4-isoxazolecarboxamid: Ein weiteres Isoxazol-Derivat mit ähnlichen strukturellen Merkmalen.
N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamid: Teilt den Isoxazol-Kern, aber mit unterschiedlichen Substituenten.
Einzigartigkeit
N,5-Dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-3-isoxazolecarboxamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine strukturellen Merkmale ermöglichen vielfältige chemische Modifikationen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
CAS-Nummer |
130403-13-3 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)13-8-6-7-11(3)15(13)18(5)16(19)14-9-12(4)20-17-14/h6-10H,1-5H3 |
InChI-Schlüssel |
MQKDXJUFEBIJJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C)N(C)C(=O)C2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


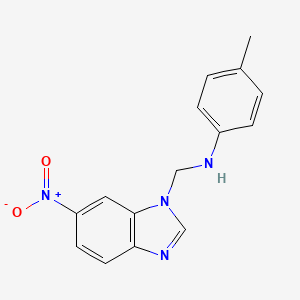
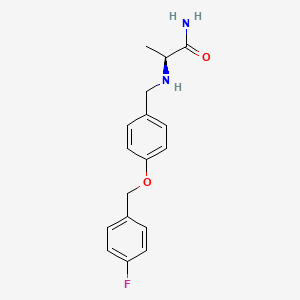
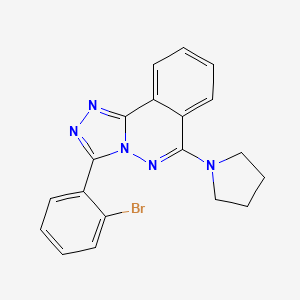

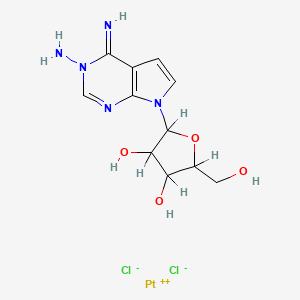

![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
